molecular formula C14H22BNO4 B2701778 4-(N-BOC-N-Propylamino)phenylboronic acid CAS No. 2377608-47-2

4-(N-BOC-N-Propylamino)phenylboronic acid

Cat. No. B2701778
CAS RN: 2377608-47-2
M. Wt: 279.14
InChI Key: BRWQBZOIHHLYAX-UHFFFAOYSA-N
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Description

“4-(N-BOC-N-Propylamino)phenylboronic acid” is a chemical compound with the CAS Number: 2377608-47-2 . It has a molecular weight of 279.14 . The IUPAC name for this compound is (4-((tert-butoxycarbonyl)(propyl)amino)phenyl)boronic acid . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for “4-(N-BOC-N-Propylamino)phenylboronic acid” is 1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(N-BOC-N-Propylamino)phenylboronic acid” include a molecular weight of 279.14 . It’s a solid at room temperature . The melting point is 199-204 °C (dec.) (lit.) .

Scientific Research Applications

Catalysis

Phenylboronic acids are utilized as catalysts in chemical synthesis, offering efficient pathways for the formation of amides from carboxylic acids and amines. For instance, certain phenylboronic acids catalyze dehydrative amidation, enabling the synthesis of peptides through a mechanism that prevents the coordination of amines, thus accelerating amidation reactions (Wang, Lu, & Ishihara, 2018).

Diagnostic Applications

In diagnostics, phenylboronic acid derivatives are employed for the selective recognition of saccharides, which is critical for glucose sensors and the detection of glycoconjugates on cell surfaces. This unique chemistry enables the development of conjugatable forms of boronic acids used in oligomeric receptors and sensors, leveraging multivalency effects for selective recognition (Dowlut & Hall, 2006).

Therapeutic Applications

Phenylboronic-acid-modified nanoparticles have been investigated as antiviral therapeutics, demonstrating potential as viral entry inhibitors. This application showcases the novel use of boronic acid functionalized nanoparticles in bioassay platforms for studying the inhibition of virus infectivity, offering insights into antiviral strategies (Khanal et al., 2013).

Material Science

Boronic acid groups incorporated into polymers enhance gene transfection capabilities, indicating significant improvements in gene delivery efficiency. This application highlights the role of boronic acid functionalities in facilitating cell uptake and DNA condensation, promising advancements in gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWQBZOIHHLYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(CCC)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-BOC-N-Propylamino)phenylboronic acid

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